molecular formula C10H17IN2O B2660559 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856094-75-1

1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2660559
CAS RN: 1856094-75-1
M. Wt: 308.163
InChI Key: MJVUOROFDPUTMY-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, also known as EIIMPy, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIIMPy is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells and weeds by interfering with their DNA replication process. In materials science, this compound is used as a building block due to its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. In addition, this compound has been shown to have a short half-life, which limits its potential applications.

Advantages and Limitations for Lab Experiments

1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its short half-life and limited stability in solution can be a limitation for some experiments.

Future Directions

There are several future directions for 1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole research, including the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in other fields, such as catalysis and energy storage. In addition, the development of this compound derivatives with improved stability and longer half-life could expand its potential applications in various fields.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and low toxicity make it an attractive compound for lab experiments. However, further research is needed to fully understand its mechanism of action and long-term effects on human health. The development of more efficient synthesis methods and stable derivatives could expand its potential applications in various fields.

Synthesis Methods

1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 4-iodo-3-(isobutoxymethyl)-1H-pyrazole with ethyl magnesium bromide, the reaction of 4-iodo-3-(isobutoxymethyl)-1H-pyrazole with ethyl lithium, and the reaction of 1-ethyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole with sodium iodide. The yield and purity of this compound depend on the synthesis method used.

Scientific Research Applications

1-ethyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells. In agrochemicals, this compound has been studied as a potential herbicide, as it inhibits the growth of weeds. In materials science, this compound has been studied as a potential building block for the synthesis of new materials.

properties

IUPAC Name

1-ethyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-13-5-9(11)10(12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVUOROFDPUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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